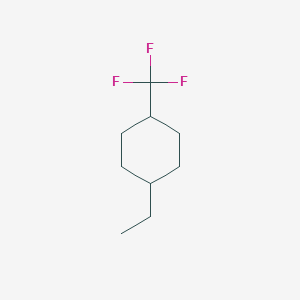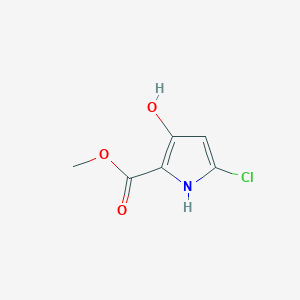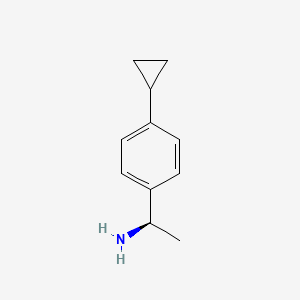
(R)-1-(4-Cyclopropylphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-Cyclopropylphenyl)ethanamine is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Cyclopropylphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-cyclopropylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Conversion to Amine: The alcohol is then converted to the amine via a reductive amination process, often using reagents like ammonium formate and palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Cyclopropylphenyl)ethanamine may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
化学反应分析
Types of Reactions
®-1-(4-Cyclopropylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the phenyl ring.
科学研究应用
®-1-(4-Cyclopropylphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-1-(4-Cyclopropylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and phenyl ring contribute to its binding affinity and specificity, while the ethanamine moiety may participate in hydrogen bonding or electrostatic interactions.
相似化合物的比较
Similar Compounds
1-Phenylethanamine: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
4-Cyclopropylbenzylamine: Similar structure but with a benzylamine moiety instead of ethanamine.
Cyclopropylphenylmethanol: Contains a hydroxyl group instead of an amine.
Uniqueness
®-1-(4-Cyclopropylphenyl)ethanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with molecular targets.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
(1R)-1-(4-cyclopropylphenyl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3/t8-/m1/s1 |
InChI 键 |
ZALZLSQMLQNUNA-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)C2CC2)N |
规范 SMILES |
CC(C1=CC=C(C=C1)C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


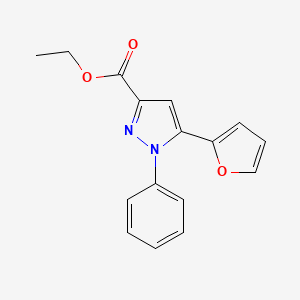
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)
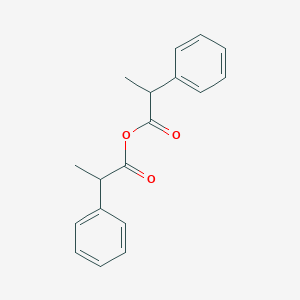

![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12858455.png)
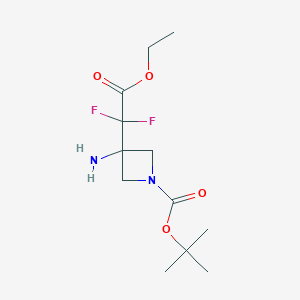

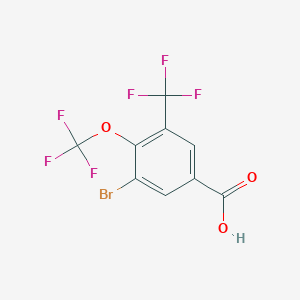
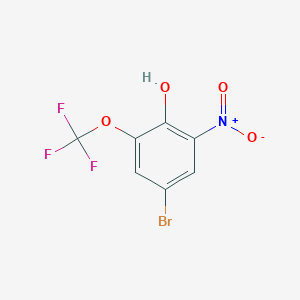
![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
